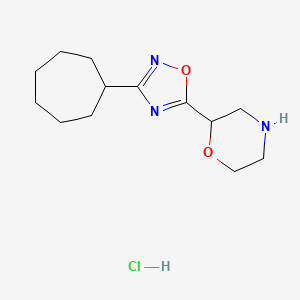
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound with the molecular formula C13H22ClN3O2 and a molecular weight of 287.79 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .
科学研究应用
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit enzymes and proteins involved in cell proliferation and survival, making them effective anticancer agents . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar biological activities.
3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride: Another oxadiazole derivative with comparable properties.
Uniqueness
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific cycloheptyl substitution, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
属性
IUPAC Name |
2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c1-2-4-6-10(5-3-1)12-15-13(18-16-12)11-9-14-7-8-17-11;/h10-11,14H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVSZWKUHVYPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
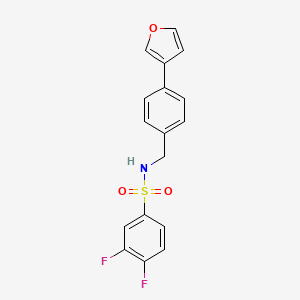


![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B2617456.png)
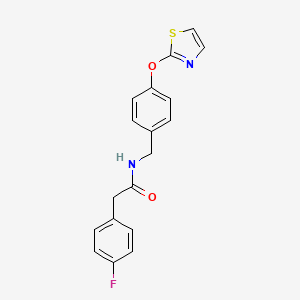
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2617459.png)
![N-(3,5-dimethoxyphenyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2617462.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2617467.png)
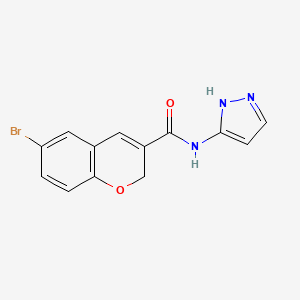
![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
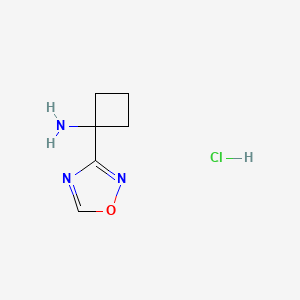
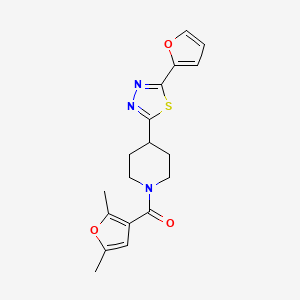
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2617476.png)
